An In-depth Technical Guide to 5,5-Diphenylbarbituric Acid: Chemical Properties and Structure
An In-depth Technical Guide to 5,5-Diphenylbarbituric Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 5,5-Diphenylbarbituric acid. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and detailed experimental methodologies.
Core Chemical and Physical Properties
5,5-Diphenylbarbituric acid, a derivative of barbituric acid, is a synthetic compound that has been investigated for its potential pharmacological activities, particularly as an anticonvulsant.[1] Its core structure consists of a pyrimidine (B1678525) ring with two phenyl groups substituted at the 5-position.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of 5,5-Diphenylbarbituric acid.
| Property | Value | Source |
| IUPAC Name | 5,5-diphenyl-1,3-diazinane-2,4,6-trione | [2] |
| CAS Number | 21914-07-8 | [2][3][4] |
| Molecular Formula | C₁₆H₁₂N₂O₃ | [2][3][4] |
| Molecular Weight | 280.28 g/mol | [2][3] |
| Melting Point | 298-299 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in dimethyl sulfoxide (B87167) and heated methanol. | [5] |
| pKa | Not available. For comparison, the pKa of the parent compound, barbituric acid, is 4.01.[6] |
Molecular Structure
The structure of 5,5-Diphenylbarbituric acid is characterized by a central barbiturate (B1230296) heterocyclic system with two phenyl rings attached to the same carbon atom (C5).
Structure of 5,5-Diphenylbarbituric Acid
Caption: 2D representation of the 5,5-Diphenylbarbituric acid molecule.
Spectroscopic Data
Detailed experimental spectra for 5,5-Diphenylbarbituric acid are not widely available in public databases. However, based on the known structure and data from related compounds, the expected spectral characteristics are outlined below.
¹H NMR Spectroscopy (Proton NMR)
A proton NMR spectrum of 5,5-Diphenylbarbituric acid would be expected to show two main signals:
-
Aromatic Protons (C₆H₅): A complex multiplet in the range of 7.2-7.5 ppm, corresponding to the ten protons on the two phenyl rings.
-
Amide Protons (NH): A broad singlet corresponding to the two NH protons of the barbiturate ring. The chemical shift of this peak can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum is expected to show signals corresponding to the different carbon environments in the molecule:
-
Carbonyl Carbons (C=O): Signals for the three carbonyl groups in the barbiturate ring would appear in the downfield region, typically between 150-175 ppm.
-
Aromatic Carbons (C₆H₅): Several signals in the range of 125-140 ppm for the carbons of the phenyl rings.
-
Quaternary Carbon (C5): A single signal for the carbon atom at the 5-position, bonded to the two phenyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of 5,5-Diphenylbarbituric acid would be characterized by the following key absorption bands:
-
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹, corresponding to the stretching vibrations of the N-H bonds.
-
C=O Stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹, characteristic of the carbonyl groups in the barbiturate ring.
-
C-H Aromatic Stretching: Bands just above 3000 cm⁻¹.
-
C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, 5,5-Diphenylbarbituric acid would be expected to show a molecular ion peak (M⁺) at m/z = 280. The fragmentation pattern would likely involve the loss of one or both phenyl groups and fragmentation of the barbiturate ring.
Experimental Protocols
Synthesis of 5,5-Diphenylbarbituric Acid
A common and effective method for the synthesis of 5,5-Diphenylbarbituric acid is through a Friedel-Crafts-type condensation of alloxan (B1665706) with benzene (B151609). The direct cyclocondensation of diphenylmalonate with urea (B33335) is generally not a viable route due to the rapid cleavage of the diphenylmalonate under the required basic conditions.
Synthesis Workflow
Caption: Workflow for the synthesis of 5,5-Diphenylbarbituric acid.
Detailed Methodology:
-
Preparation of Alloxan Monohydrate:
-
In a suitable reaction vessel, combine glacial acetic acid and water.
-
To this solution, add chromium trioxide and stir until dissolved.
-
Gradually add barbituric acid to the stirred solution. Alloxan monohydrate will begin to crystallize.
-
After the addition is complete, continue stirring and then cool the mixture in an ice bath.
-
Filter the crystalline product and wash with cold glacial acetic acid, followed by ether to facilitate drying.
-
-
Condensation with Benzene:
-
In a separate reaction vessel, carefully add alloxan to concentrated sulfuric acid, keeping the temperature controlled.
-
To this mixture, add benzene dropwise while maintaining a low temperature.
-
After the addition, allow the reaction to proceed at room temperature with stirring.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
-
Purification:
-
The crude product, which is a mixture of 5,5-diphenylbarbituric acid and a byproduct, is collected by filtration.
-
Purification is achieved by repeated recrystallizations from glacial acetic acid. 5,5-Diphenylbarbituric acid is less soluble and will crystallize out as fine white needles.
-
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method with UV detection is available for the quantification of 5,5-Diphenylbarbituric acid in plasma.[7]
Methodology:
-
Column: C18 reversed-phase column.[7]
-
Mobile Phase: A mixture of 50 mM sodium acetate (B1210297) (pH 4.5) and methanol.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 25 µL.[7]
-
Detection: UV detection at 215 nm.[7]
-
Quantification: The method is sensitive with a limit of quantification of 0.25 µg/mL and shows linearity in the concentration range of 0.25 to 10 µg/mL.[7]
Mechanism of Action at the GABA-A Receptor
Barbiturates, as a class of compounds, exert their effects on the central nervous system primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8][9] This action enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Signaling Pathway Diagram
Caption: Mechanism of action of 5,5-Diphenylbarbituric acid at the GABA-A receptor.
Description of the Mechanism:
-
Binding: 5,5-Diphenylbarbituric acid binds to a distinct allosteric site on the GABA-A receptor, which is different from the GABA binding site.[7][8][9]
-
Modulation: This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening when GABA is also bound.[8] At higher concentrations, barbiturates can directly open the chloride channel, even in the absence of GABA.[8]
-
Increased Chloride Influx: The prolonged opening of the channel leads to an increased influx of chloride ions (Cl⁻) into the neuron.
-
Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.
-
Inhibitory Effect: This overall increase in inhibitory neurotransmission contributes to the sedative, hypnotic, and anticonvulsant properties of barbiturates.
References
- 1. 5,5-Diphenylhydantoin(57-41-0) 1H NMR spectrum [chemicalbook.com]
- 2. 5,5-Diphenylbarbituric acid | C16H12N2O3 | CID 46484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method for the determination of 5,5-diphenylbarbituric acid and its separation from 1,3-dimethoxymethyl-5,5-diphenylbarbituric acid in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Barbituric acid - Wikipedia [en.wikipedia.org]
- 7. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroid and barbiturate modulation of the GABAa receptor. Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
